molecular formula C9H11N5 B1487143 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2097970-10-8

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No. B1487143
M. Wt: 189.22 g/mol
InChI Key: YUOOZERABUCZQU-UHFFFAOYSA-N
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Description

“6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is a chemical compound with the molecular formula C9H11N5. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles was performed using a facile and efficient one-pot three-component reaction between various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride at reflux condition .


Molecular Structure Analysis

The molecular structure of “6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” consists of a cyclopropyl group attached to an imidazo[1,2-b]pyrazole ring, which is further substituted with a carboximidamide group.


Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold was reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Scientific Research Applications

Chemical Structure and Properties

The chemical structure of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide and its derivatives are of interest due to their unique chemical properties, which include the ability to participate in various bonding and reactions due to the presence of multiple functional groups. These compounds demonstrate interesting electronic and structural characteristics, such as π-electron delocalization and potential for hydrogen bonding, which can be leveraged in synthetic chemistry and material science (V. Kettmann, J. Svetlik, J. Kubišta, 2004).

Synthesis and Functionalization

The synthesis and functionalization of imidazo[1,2-b]pyrazole derivatives have been explored for creating novel heterocycles and bridged heterocyclic ring systems. These processes involve cyclizations and cyclocondensations with various reagents, leading to the formation of complex molecules that could have pharmaceutical and material applications (J. Svetlik, T. Liptaj, 2002).

Antimicrobial Activity

Some derivatives of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide have shown antimicrobial activity. The synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides and their evaluation against various microbial strains reveal potential antimicrobial applications. This highlights the chemical's utility in developing new antimicrobial agents (B. Jyothi, N. Madhavi, 2019).

Crystal Structure Analysis

Crystal structure analysis of imidazo[1,2-b]pyrazole derivatives provides insights into their molecular geometry, electronic structure, and potential interaction mechanisms. Such studies are crucial for understanding the compound's reactivity and for designing molecules with desired physical and chemical properties (Li et al., 2009).

Anticancer and Antitumor Activity

Research into the anticancer and antitumor activity of imidazo[1,2-b]pyrazole derivatives has shown promising results. These compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth, offering a pathway to developing new chemotherapeutic agents (P. Prasad, Anirudhdha G. Kalola, Manish P. Patel, 2018).

properties

IUPAC Name

6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-8(11)6-7(5-1-2-5)13-14-4-3-12-9(6)14/h3-5,13H,1-2H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOOZERABUCZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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